molecular formula C13H10BN3O3 B10833200 Boronic acid derivative 3

Boronic acid derivative 3

Cat. No.: B10833200
M. Wt: 267.05 g/mol
InChI Key: GUJFLRGCBMMKFL-UHFFFAOYSA-N
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Description

Boronic acid derivatives are a class of organic compounds that contain a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, amino acids, and other Lewis bases. Boronic acid derivative 3 is a specific type of boronic acid derivative that has gained significant attention in recent years due to its versatility and wide range of applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boronic acid derivatives can be synthesized through several methods. One common method involves the reaction of boric acid with an alcohol to form borate esters, which are then hydrolyzed to produce boronic acids. Another method involves the reaction of diethylzinc with triethylborate, followed by slow oxidation in ambient air to yield ethylboronic acid .

Industrial Production Methods: In industrial settings, boronic acid derivatives are often produced through metal-catalyzed borylation of alkanes and arenes. This process involves the use of transition metal catalysts, such as palladium or rhodium, to facilitate the addition of boron to the carbon framework . The reaction conditions typically include the use of mild temperatures and pressures, making the process efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Boronic acid derivatives undergo a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of boronic acid derivative 3 involves its ability to act as a Lewis acid, forming reversible covalent bonds with Lewis bases. This property allows it to interact with a variety of molecular targets, including enzymes and receptors. For example, in medicinal applications, boronic acid derivatives can inhibit proteasomes by binding to the active site serine residues, thereby blocking the degradation of proteins .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Thienylboronic acid
  • Boric acid
  • Borinic acid

Comparison: Boronic acid derivative 3 is unique in its ability to form stable, reversible covalent bonds with a wide range of molecules, making it highly versatile in various applications. Compared to phenylboronic acid and 2-thienylboronic acid, this compound has a broader range of reactivity and stability. Unlike boric acid, which is relatively inert, this compound is more reactive and can participate in a wider range of chemical reactions. Borinic acid, on the other hand, has enhanced Lewis acidity but is less commonly used due to its limited stability .

Properties

Molecular Formula

C13H10BN3O3

Molecular Weight

267.05 g/mol

IUPAC Name

[4-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

InChI

InChI=1S/C13H10BN3O3/c18-14(19)11-5-3-9(4-6-11)12-16-17-13(20-12)10-2-1-7-15-8-10/h1-8,18-19H

InChI Key

GUJFLRGCBMMKFL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3)(O)O

Origin of Product

United States

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